molecular formula C23H25NO3 B11152358 3-(4-ethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(4-ethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11152358
M. Wt: 363.4 g/mol
InChI Key: UZPOYJXJZVKSQY-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound belonging to the class of chromeno[6,7-e][1,3]oxazin-8-ones This compound is characterized by its unique bicyclic structure, which includes a chromene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can be achieved through a multi-step process involving the condensation of secondary amides with acyl chlorides. One efficient method involves an iridium-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride . This method offers good yields, broad substrate scope, mild reaction conditions, and scalability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced dihydro compounds, and substituted analogs with various functional groups.

Scientific Research Applications

3-(4-ethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may modulate receptor functions by interacting with receptor binding sites, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is unique due to its specific substituents and the combination of chromene and oxazine rings

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C23H25NO3/c1-4-6-17-12-21(25)27-23-15(3)22-18(11-20(17)23)13-24(14-26-22)19-9-7-16(5-2)8-10-19/h7-12H,4-6,13-14H2,1-3H3

InChI Key

UZPOYJXJZVKSQY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)C4=CC=C(C=C4)CC

Origin of Product

United States

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